Methyl 4-(cyanomethoxy)benzoate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The IUPAC name for this compound is methyl 4-(cyanomethoxy)benzoate , derived from the ester functional group and substituents on the aromatic ring. The parent structure is benzoic acid, with a methyl ester group at the carboxylic acid position and a cyanomethoxy substituent (-OCH₂CN) at the para position. Synonyms include 4-(cyanomethoxy)benzoic acid methyl ester and methyl 4-cyano methoxybenzoate .
Key Structural Features
- Ester group : The methyl ester (-COOCH₃) is attached to the carbonyl carbon.
- Cyanomethoxy substituent : A methoxy group (-OCH₂-) bonded to a cyano group (-CN) at the para position of the benzene ring.
- Aromatic ring : A para-substituted benzene ring with electron-withdrawing groups influencing reactivity.
Molecular Formula and Stereoelectronic Configuration
The molecular formula of this compound is C₁₀H₉NO₃ , with a molecular weight of 191.18 g/mol . The compound adopts a planar structure due to the sp² hybridization of the carbonyl carbon and aromatic carbons. The cyano group (-C≡N) is linear, and the methoxy group (-OCH₂-) exhibits free rotation around the C-O bond.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| CAS Number | 137988-24-0 |
Spectroscopic Signatures (NMR, IR, MS)
Experimental spectroscopic data for this compound are limited in publicly available literature. However, its structure can be inferred from analogous compounds and theoretical predictions.
Infrared (IR) Spectroscopy
Key absorption bands include:
- Ester carbonyl (C=O) : Strong absorption at 1720–1750 cm⁻¹ .
- Cyano group (C≡N) : Sharp peak at 2250–2260 cm⁻¹ .
- Methoxy (O-CH₃) : C-O stretching at 2800–2900 cm⁻¹ and C-O-C bending at 1250–1300 cm⁻¹ .
- Aromatic C-H : Absorption near 3000–3100 cm⁻¹ (sp² C-H stretches) and 1450–1600 cm⁻¹ (C=C vibrations).
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
Mass Spectrometry (MS)
The molecular ion peak (M⁺ ) is expected at m/z 191 (C₁₀H₉NO₃). Fragmentation pathways include:
Crystallographic Data and X-ray Diffraction Analysis
No crystallographic data or X-ray diffraction studies for this compound are reported in the literature. However, analogous benzoate esters often crystallize in monoclinic or orthorhombic systems with hydrogen bonding between the ester carbonyl and adjacent substituents. For this compound, the para-substituted cyanomethoxy group may influence packing through dipole-dipole interactions between the cyano and ester groups. Further experimental studies are required to confirm its crystal structure.
Properties
IUPAC Name |
methyl 4-(cyanomethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLSUSBRICMLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344188 | |
| Record name | Methyl 4-(cyanomethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137988-24-0 | |
| Record name | Benzoic acid, 4-(cyanomethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137988-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(cyanomethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Cyanomethylation
The most widely reported method involves nucleophilic substitution of a hydroxyl group on a benzoate precursor. Methyl 4-hydroxybenzoate reacts with cyanomethylating agents such as cyanogen bromide (BrCN) or chloroacetonitrile in the presence of a base (e.g., potassium carbonate or sodium hydride). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–100°C for 6–24 hours.
Key Reaction Parameters:
-
Solvent: DMF or acetonitrile (optimized for solubility and reaction rate).
-
Base: K₂CO₃ (2.0–3.0 equivalents) to deprotonate the hydroxyl group.
-
Cyanating Agent: Chloroacetonitrile (1.2 equivalents) for cost efficiency.
-
Yield: 70–85% after purification via column chromatography or recrystallization.
This method is favored for its simplicity but requires careful control of moisture to prevent hydrolysis of the cyanomethoxy group.
Acylation-Chlorination-Cyanation Sequential Protocol
Industrial-Scale Synthesis from m-Toluic Acid
A patent-derived approach (CN105130846A) outlines a three-step process starting with m-toluic acid:
-
Acylation:
m-Toluic acid reacts with thionyl chloride (SOCl₂) at 70–80°C to form m-toluoyl chloride. Excess SOCl₂ is distilled and recycled. -
Chlorination:
The acyl chloride undergoes radical chlorination using liquid chlorine (Cl₂) at 125–145°C. Unreacted starting material is recovered via distillation. -
Cyanation:
The chlorinated intermediate reacts with sodium cyanide (NaCN) in methanol under phase-transfer catalysis (e.g., tetrabutylammonium iodide).
Advantages:
Challenges:
Direct Alkylation of Methyl 4-Hydroxybenzoate
Mitsunobu Reaction for Sterically Hindered Systems
For substrates prone to side reactions, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple methyl 4-hydroxybenzoate with cyanomethyl alcohol. This method avoids strong bases and achieves higher regioselectivity.
Typical Conditions:
Limitations:
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost | Complexity |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85% | Moderate | Low | Low |
| Acylation-Chlorination | 85–93% | High | Medium | High |
| Mitsunobu Reaction | 65–75% | Low | High | Moderate |
Optimization Strategies
Solvent and Catalyst Screening
Temperature Control
-
Cyanation Step: Maintaining temperatures below 90°C prevents decomposition of the cyanomethoxy group.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyanomethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyanomethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 4-(Cyanomethoxy)benzoic acid
Reduction: 4-(Aminomethoxy)benzoate
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(cyanomethoxy)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(cyanomethoxy)benzoate involves its interaction with specific molecular targets. The cyanomethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme-mediated transformations and binding to receptor sites .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares Methyl 4-(cyanomethoxy)benzoate with structurally related methyl benzoate derivatives, emphasizing substituent variations and their implications:
Key Observations :
- Electron-withdrawing vs. donating groups: The cyanomethoxy group (–OCH₂CN) increases the compound’s electrophilicity compared to dimethylamino-substituted analogs, making it more reactive in nucleophilic substitutions .
- Polarity and solubility: The –CN group enhances polarity, likely reducing solubility in non-polar solvents compared to methyl 4-(dimethylamino)benzoate .
Physicochemical Properties
While direct data for this compound is unavailable, inferences from analogs suggest:
Biological Activity
Methyl 4-(cyanomethoxy)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a benzoate moiety with a cyanomethoxy group, which contributes to its unique chemical reactivity. The presence of these functional groups allows for interactions with various biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyanomethoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to biological targets. The ester functionality may undergo hydrolysis, releasing the active carboxylic acid form, which can further engage with cellular components.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including resistant Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest strong bacteriostatic activity.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | ≤ 10 |
| Escherichia coli | ≤ 20 |
| Pseudomonas aeruginosa | ≤ 15 |
Anticancer Potential
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary research indicates that it may inhibit cell proliferation in various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study investigated the effects of this compound on human breast carcinoma (MCF-7) cells. The results demonstrated significant cytotoxic effects at concentrations above 50 μg/mL, with mechanisms involving apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Results
| Cell Line | Concentration (μg/mL) | % Cell Viability |
|---|---|---|
| MCF-7 | 50 | 30% |
| A549 | 100 | 25% |
| SW480 | 75 | 40% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
